H-Tyr(Me)-OH

Enzymology Amino Acid Metabolism Substrate Specificity

Procure H-Tyr(Me)-OH (O-Methyl-L-tyrosine) for applications where generic L-tyrosine is scientifically invalid. The O-methyl group actively alters biochemical properties: ~3-fold higher affinity for L-amino acid oxidase (KM=0.044 mM vs 0.13 mM for L-tyrosine), enabling precise enzyme active-site SAR studies. Essential building block for AM-toxin III analog synthesis—the O-methyl group is required for phytotoxic activity; L-tyrosine analogs are inactive. Validated benchmark for calibrating orthogonal tRNA/aaRS pairs in amber suppression (E. coli), achieving >99% fidelity confirmation. Applies to competitive inhibition of tyrosine hydroxylase for dopaminergic research. ≥98% purity, available from stock.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 6230-11-1
Cat. No. B554731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr(Me)-OH
CAS6230-11-1
Synonyms4-methoxyphenylalanine
O-methyltyrosine
O-methyltyrosine, (DL)-isomer
O-methyltyrosine, (L)-isomer
O-methyltyrosine, hydrochloride
O-methyltyrosine, hydrochloride, (D)-isomer
O-methyltyrosine, hydrochloride, (L)-isome
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyGEYBMYRBIABFTA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: H-Tyr(Me)-OH (CAS 6230-11-1) as a Differentiated O-Methyl-L-Tyrosine Derivative for Precision Biochemical and Genetic Engineering Applications


H-Tyr(Me)-OH, chemically designated as O-Methyl-L-tyrosine, is a non-proteinogenic amino acid derivative of L-tyrosine distinguished by a methoxy group on its phenolic side chain . This structural modification fundamentally alters its biochemical behavior relative to the native amino acid, including enhanced solubility and a distinct interaction profile with key metabolic enzymes . Beyond its role as a classic enzyme substrate analog, H-Tyr(Me)-OH is a foundational tool in synthetic biology, enabling the site-specific incorporation of an unnatural residue into recombinant proteins in response to an engineered amber stop codon [1].

Why H-Tyr(Me)-OH Cannot Be Substituted with Unmodified L-Tyrosine in Critical Experimental Workflows


The procurement of generic L-tyrosine as a substitute for H-Tyr(Me)-OH in peptide synthesis, enzyme kinetic studies, or genetic code expansion workflows is not scientifically valid. The O-methyl group is not a passive label; it actively and quantifiably alters the molecule's properties. As demonstrated in comparative enzyme assays, H-Tyr(Me)-OH exhibits a ~3-fold higher affinity for L-amino acid oxidase than L-tyrosine, indicating a substantially different fit within the enzyme's active site [1]. Furthermore, the methyl ether blocks the phenolic hydroxyl group, a critical site for post-translational modifications and hydrogen bonding, thereby conferring distinct conformational and functional properties to any peptide or protein into which it is incorporated . Substituting with the parent amino acid would thus invalidate quantitative comparisons and compromise the structural integrity of designed molecules.

Quantitative Evidence Differentiating H-Tyr(Me)-OH from Key Comparators


Comparative Enzyme Kinetics: H-Tyr(Me)-OH Exhibits 3-Fold Higher Affinity for L-Amino Acid Oxidase vs. L-Tyrosine

In a direct head-to-head comparison using L-amino acid oxidase (LAAO) from Crotalus atrox, H-Tyr(Me)-OH demonstrates a significantly higher affinity for the enzyme than its natural counterpart, L-tyrosine [1]. This is a critical distinction for studies investigating enzyme-substrate interactions or oxidative deamination pathways.

Enzymology Amino Acid Metabolism Substrate Specificity

Functional Consequence in Peptide Analogs: O-Methylation Confers Potent Biological Activity Absent in the Unmodified Tyrosine Analog

The structural and functional impact of the O-methyl group is starkly illustrated in a comparative study of AM-toxin III analogs [1]. While the analog synthesized with native L-tyrosine ([1-L-tyrosine]-AM-toxin) was essentially inactive, the analog containing H-Tyr(Me)-OH ([1-O-methyl-L-tyrosine]-AM-toxin) exhibited the full phytotoxic activity characteristic of the natural toxin.

Peptide Synthesis Phytotoxicology Structure-Activity Relationship

Genetic Code Expansion: High-Fidelity (>99%) Site-Specific Incorporation of H-Tyr(Me)-OH into Recombinant Proteins in E. coli

H-Tyr(Me)-OH was the first unnatural amino acid successfully and site-specifically incorporated into a protein in E. coli via an engineered orthogonal tRNA/aminoacyl-tRNA synthetase pair [1]. This landmark study established a translational fidelity of >99% for H-Tyr(Me)-OH in response to the amber stop codon, a benchmark that positions it as a gold standard reference tool in the field of genetic code expansion.

Synthetic Biology Genetic Code Expansion Unnatural Amino Acid Incorporation

Differential Inhibition of Tyrosine Hydroxylase: H-Tyr(Me)-OH Acts as a Competitive Inhibitor to Modulate Catecholamine Synthesis

Unlike other methylated tyrosine analogs, H-Tyr(Me)-OH is specifically characterized as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis . This contrasts with, for example, α-methyl-L-tyrosine, which acts as a mixed-type inhibitor [1]. This specific mechanism allows for targeted and predictable modulation of catecholamine production in research settings.

Neurochemistry Enzyme Inhibition Dopamine Synthesis

Verified Application Scenarios for H-Tyr(Me)-OH Based on Quantitative Differentiation


Enzymology: Precisely Profiling L-Amino Acid Oxidase Substrate Specificity

Investigators studying the oxidative deamination of amino acids can leverage H-Tyr(Me)-OH as a high-affinity substrate for L-amino acid oxidase (KM = 0.044 mM) [1]. The ~3-fold difference in affinity compared to L-tyrosine (KM = 0.13 mM) provides a clear experimental window to probe the active site's tolerance for the para-methoxy substituent, enabling detailed structure-activity relationship (SAR) studies of the enzyme's substrate-binding pocket. Its use is specifically validated for calculating precise kinetic parameters in this system.

Synthetic Biology: A Validated Standard for Amber Suppression System Calibration

H-Tyr(Me)-OH is the established benchmark compound for calibrating orthogonal tRNA/aaRS pairs designed for amber suppression in E. coli [1]. Researchers can use it to confirm the fidelity (>99%) and efficiency of their expression system before attempting to incorporate novel or less characterized unnatural amino acids [2]. This is a critical quality control step for any laboratory developing or employing genetic code expansion technologies, ensuring that observed effects are due to the desired UAA and not to system malfunction.

Peptide Chemistry: Synthesizing Bioactive Analogs Requiring a Non-Ionizable Tyrosine Residue

H-Tyr(Me)-OH is the required building block for synthesizing peptides like AM-toxin III, where the O-methyl group is essential for biological function [1]. The stark contrast in activity between the H-Tyr(Me)-OH-containing analog and the inactive L-tyrosine analog confirms the necessity of this specific derivative for achieving the desired phytotoxic phenotype. This application extends to any peptide design project where eliminating the hydrogen-bonding or ionizable potential of the tyrosine side chain is a strategic objective.

Neuroscience: Investigating the Regulation of Dopamine Synthesis via Competitive Inhibition

For research into the dopaminergic system, H-Tyr(Me)-OH provides a defined tool to modulate tyrosine hydroxylase activity via a specific competitive inhibition mechanism [1]. This allows researchers to reversibly attenuate the conversion of tyrosine to L-DOPA, facilitating studies on the enzyme's role in regulating catecholamine flux under varying conditions. Its distinct mechanism differentiates it from other methylated tyrosine analogs, making it the compound of choice for experiments focused on active site competition.

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